3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Description
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0811600 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Compounds with similar structures have been known to interact with their targets (such as dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, affecting various physiological processes.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . These rules are crucial in predicting the compound’s bioavailability.
Biological Activity
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, with the molecular formula C19H17ClN4OS, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 374.88 g/mol
- Molecular Formula : C19H17ClN4OS
- CAS Number : 940993-52-2
The compound is believed to exhibit its biological activity primarily through the following mechanisms:
- Target Interaction : It targets various receptors and enzymes, which may include alpha-adrenergic receptors and pathways involved in tuberculosis treatment. Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting a potential role in antimicrobial therapy .
- Biochemical Pathways : The interaction with specific biochemical pathways related to cancer and infectious diseases has been noted. For instance, it may modulate pathways linked to cell proliferation and apoptosis, contributing to its anticancer properties.
Anticancer Properties
Research indicates that derivatives of this compound possess notable anticancer activities. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mycobacterium tuberculosis : Related compounds have demonstrated activity against this pathogen, indicating potential use in treating tuberculosis .
Microorganism | Activity |
---|---|
Mycobacterium tuberculosis | Significant inhibition observed in vitro studies. |
Staphylococcus aureus | Moderate activity reported in preliminary tests. |
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of piperazine derivatives, including this compound:
- Synthesis and Evaluation :
-
In Vivo Studies :
- Animal models have been used to evaluate the efficacy of this compound against induced tumors, showing promising results that warrant further investigation into its pharmacodynamics and pharmacokinetics.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZJEVZRBYJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.